molecular formula C8H3BrF4O B8175878 2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde

2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B8175878
M. Wt: 271.01 g/mol
InChI Key: QPUHXPULFBVKLZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H3BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method involves the reaction of 2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile with diisobutylaluminium hydride in toluene at low temperatures (around -78°C). The reaction mixture is then allowed to warm to room temperature, followed by extraction and purification steps to obtain the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

2-Bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-bromo-5-fluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHXPULFBVKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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